1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the indolin-2-one family, which is known for its diverse biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with indolin-2-one and morpholine as the primary starting materials.
Sulfonylation: The indolin-2-one is sulfonylated using a sulfonyl chloride reagent to introduce the morpholinosulfonyl group.
Phenoxypropanone Introduction: The phenoxypropanone moiety is introduced through a nucleophilic substitution reaction, where the phenoxy group is attached to the propanone backbone.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or morpholinosulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one: Similar in structure but with a phenyl group instead of a phenoxy group.
2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone: Contains a chlorophenyl group, offering different chemical properties.
Uniqueness
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one stands out due to its unique combination of the morpholinosulfonyl and phenoxypropanone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenoxypropan-1-one, with the CAS number 919063-42-6, is a compound that has garnered interest due to its potential biological activities, particularly in the context of antiviral research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H24N2O5S, with a molecular weight of 416.49 g/mol. The compound features an indole core substituted with a morpholinosulfonyl group, which is critical for its biological activity.
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties primarily through inhibition of viral proteins. For instance, research on related indole derivatives has shown effectiveness against HIV-1 by targeting the capsid protein (CA), which is essential for viral assembly and replication .
Antiviral Activity
The antiviral activity of this compound has been evaluated in various studies:
These findings suggest that while the compound demonstrates significant antiviral activity, it is less potent than the lead compound PF-74.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indole and phenoxy groups can significantly influence biological activity. For example, substituents on the phenoxy ring have been shown to enhance binding affinity to viral proteins, thereby improving antiviral efficacy .
Case Studies
A notable study focused on the synthesis and evaluation of phenylalanine derivatives, which included compounds structurally related to this compound. The derivatives were assessed for their ability to inhibit HIV replication in vitro, revealing promising results that support further development .
Properties
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-16(28-18-5-3-2-4-6-18)21(24)23-10-9-17-15-19(7-8-20(17)23)29(25,26)22-11-13-27-14-12-22/h2-8,15-16H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMNNLQXFBCIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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